molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7

Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1322189
CAS No.: 478149-00-7
M. Wt: 179.2 g/mol
InChI Key: GHYPQAOXZUEFNP-UHFFFAOYSA-N
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Description

Systematic Nomenclature

Thieno[2,3-c]pyridine-2-carboxylic acid adheres to IUPAC naming conventions for fused heterocycles. The numbering prioritizes the carboxylic acid group, which occupies position 2 of the pyridine ring. The "thieno" prefix denotes the thiophene moiety fused to the pyridine ring at positions 2 and 3 of the pyridine. The "c" descriptor specifies the fusion orientation, where the sulfur atom of thiophene is adjacent to the pyridine nitrogen.

Parent Structure and Substituent Classification

The parent structure is thieno[2,3-c]pyridine , a bicyclic system consisting of a pyridine ring fused to a thiophene ring. The carboxylic acid group (-COOH) at position 2 serves as the primary substituent. This compound belongs to the broader class of thienopyridines , which are heterocyclic compounds containing fused thiophene and pyridine rings.

Molecular Geometry and Crystallographic Analysis

Planar Geometry and Bond Lengths

This compound exhibits a planar geometry due to aromatic stabilization. Crystallographic studies of analogous thienopyridine derivatives (e.g., thieno[2,3-b]pyridine-6-carboxylic acid) reveal:

  • Pyridine ring : Delocalized π-electrons and sp² hybridization ensure planarity.
  • Thiophene ring : Similar sp² hybridization at sulfur and carbon atoms, with bond angles close to 120°.

Crystallographic Data

While direct X-ray diffraction data for this compound is limited, structural analogs provide insights:

Parameter Value (Analogous Compound) Source
Pyridine N–C bond 1.34–1.42 Å
Thiophene S–C bond 1.70–1.76 Å
Carboxylic acid O–H 1.0–1.2 Å (intramolecular H-bond)

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted Data):

  • Carboxylic acid proton : Broad signal at δ 10–12 ppm (exchange with D₂O).
  • Aromatic protons : Split into multiplets at δ 7.2–8.5 ppm due to conjugation and ring currents.
  • Thiophene protons : Downfield shifts (δ 7.0–7.8 ppm) from deshielding effects.

¹³C NMR (Predicted Data):

  • Carboxylic carbonyl : δ 165–175 ppm.
  • Aromatic carbons : δ 120–140 ppm (pyridine) and δ 125–135 ppm (thiophene).

Infrared (IR) Spectroscopy

Key IR absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment
O–H (carboxylic) 2500–3300 (broad) Stretching
C=O (carboxylic) 1680–1720 Stretching
C=N (pyridine) 1570–1620 Stretching
C–S (thiophene) 700–800 Stretching

Mass Spectrometry (MS)

The molecular ion peak (M⁺) appears at m/z 179.2 (C₈H₅NO₂S). Fragmentation patterns include:

  • Loss of COOH (−46 amu) to form thieno[2,3-c]pyridine (m/z 133.2).
  • Cleavage of the thiophene ring, yielding pyridine derivatives.

Tautomeric and Conformational Dynamics

Tautomeric Equilibria

This compound exists predominantly in the keto form due to resonance stabilization of the carboxylic acid group. Potential tautomers (e.g., enol or zwitterionic forms) are less likely under standard conditions but may arise under extreme acidity or basicity.

Conformational Flexibility

The carboxylic acid group exhibits restricted rotation due to:

  • Intramolecular hydrogen bonding : The -OH group may interact with the pyridine nitrogen, stabilizing the planar conformation.
  • Steric hindrance : Bulky substituents (if present) could alter torsional angles, but the parent compound lacks such groups.

Properties

IUPAC Name

thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPQAOXZUEFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621959
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-00-7
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Applications

Thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their anticancer properties. One notable study demonstrated that a compound derived from this structure exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis and the modulation of cancer stem cells. The compound was shown to reduce the percentage of cancer stem cells significantly, indicating its potential for targeting tumor recurrence and metastasis .

Case Study: Cytotoxicity in Breast Cancer

CompoundCell LineConcentration (µM)Cytotoxicity (%)Mechanism
Compound 1MDA-MB-2310.05<50% after 24hApoptosis induction
Compound 1MCF-725Maximal at 72hReduced GSL expression

This study highlights the effectiveness of thieno[2,3-c]pyridine derivatives in inhibiting cancer cell growth and suggests further examination for clinical applications .

Anti-inflammatory Applications

The compound has also been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the activation of nuclear factor kappa B (NF-κB). NF-κB is associated with inflammatory responses and various autoimmune diseases. Inhibitors of this pathway can be beneficial in treating conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders .

Broader Therapeutic Potential

In addition to its anticancer and anti-inflammatory properties, this compound has implications in treating other diseases related to IKK-mediated pathways. These include:

  • Autoimmune Diseases : Conditions like systemic lupus erythematosus and multiple sclerosis may benefit from compounds that inhibit NF-κB activation.
  • Cardiovascular Disorders : The compound's ability to modulate inflammatory responses could be useful in treating atherosclerosis and myocardial infarction.

Summary Table of Applications

Application AreaPotential ConditionsMechanism
Cancer TreatmentBreast cancer, colorectal cancerInduction of apoptosis
Inflammatory DiseasesRheumatoid arthritis, asthmaInhibition of NF-κB pathway
Autoimmune DisordersSystemic lupus erythematosusModulation of immune response
Cardiovascular HealthAtherosclerosisReduction of inflammatory mediators

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridine-2-carboxylic acid primarily involves its interaction with kinase enzymes. The compound acts as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This inhibition disrupts cell signaling pathways, leading to the desired therapeutic effects . The molecular targets include various kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Isomerism: Thieno[2,3-b]pyridine-2-carboxylic Acid

Molecular Formula: C₈H₅NO₂S (same as [2,3-c] isomer) CAS: 59944-76-2 Key Differences:

  • Ring Fusion : The thiophene and pyridine rings are fused at the [2,3-b] positions, altering electronic distribution and steric effects.
  • Synthesis: Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of Schiff bases or bromothiophene intermediates, often yielding antitumor intermediates (e.g., ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate) . In contrast, [2,3-c] isomers require specialized cyclization routes with fewer reported methods .
  • Biological Activity: [2,3-b] derivatives exhibit antitumor and cytotoxic properties, as seen in carboxamide derivatives (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamide) . The [2,3-c] isomer’s bioactivity remains understudied.

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Example : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Molecular Formula : C₈H₅ClN₂O₂
Key Differences :

  • Synthesis Yields: Higher yields (71–95%) are reported for pyrrolo derivatives compared to thieno analogs, attributed to optimized cyclization conditions .
  • Applications : Used in kinase inhibitors and antibacterial agents, leveraging the pyrrole’s electron-rich nature .

Thieno[2,3-d]pyrimidine Derivatives

Example: 4-Methyl-6-phenyl-thieno[2,3-d]pyrimidine Molecular Formula: C₁₃H₁₀N₂S Key Differences:

  • Core Structure : Features a pyrimidine ring fused to thiophene, increasing rigidity and planar surface area.
  • Bioactivity: Demonstrates antianaphylactic activity, distinct from the carboxylic acid-functionalized thienopyridines .
  • Synthesis: Involves hydrolyzing formamidino or oxalamidocarbonic acid residues, differing from the cyclization strategies of thienopyridines .

Comparative Data Table

Compound Molecular Formula CAS Number Synthesis Yield Key Applications Notable Properties
Thieno[2,3-c]pyridine-2-carboxylic acid C₈H₅NO₂S 478149-00-7 ~80% Medicinal intermediates Limited solubility data
Thieno[2,3-b]pyridine-2-carboxylic acid C₈H₅NO₂S 59944-76-2 70–86% Antitumor agents Boiling point: 397.4°C
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ N/A 71% Kinase inhibitors Enhanced hydrogen bonding
4-Methyl-6-phenyl-thieno[2,3-d]pyrimidine C₁₃H₁₀N₂S N/A 60–75% Antianaphylactic agents Rigid planar structure

Key Research Findings

  • Solubility Issues: Both thieno isomers exhibit poor aqueous solubility, necessitating formulation strategies (e.g., salt formation or prodrugs) .

Biological Activity

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused to a pyridine structure with a carboxylic acid functional group. Its unique structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

Property Details
Molecular Formula C8_8H6_6N2_2O2_2S
Molecular Weight 194.21 g/mol
Solubility Soluble in polar solvents

This compound exhibits its biological activity through several mechanisms:

  • Kinase Inhibition : Compounds derived from thieno[2,3-c]pyridine structures have been identified as inhibitors of various kinases, including the IκB kinase (IKK) complex. This inhibition can modulate inflammatory responses and has implications in treating autoimmune diseases and cancer .
  • GPCR Modulation : Recent studies have shown that thieno[2,3-c]pyridine derivatives can act on G protein-coupled receptors (GPCRs), impacting cellular signaling pathways associated with cancer proliferation .
  • Antiproliferative Effects : Thieno[2,3-c]pyridine compounds have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents .

Anticancer Activity

A significant body of research has focused on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, a study evaluating the effects of these compounds on leukemia cell lines revealed potent cytotoxicity and the ability to induce apoptosis .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Inhibition of the NF-κB pathway through IKK inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .

Case Studies

  • Inhibition of IKK Complex : A study demonstrated that thieno[2,3-b]pyridine derivatives effectively inhibited the IKK complex, which is crucial for NF-κB activation. This inhibition resulted in reduced inflammation markers in vitro and showed promise for treating inflammatory diseases .
  • GPCR Targeting : Research involving docking studies indicated that thieno[2,3-b]pyridines could modulate several GPCRs involved in cancer signaling pathways. The binding affinities suggest these compounds may serve as lead candidates for drug development targeting these receptors .

Q & A

Q. What are the established synthetic routes for Thieno[2,3-c]pyridine-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via palladium-mediated cross-coupling reactions or cyclization strategies. For example:
  • Palladium-Catalyzed Coupling : 3-iodothiophene-2-carboxylic acid reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd catalysis to form substituted thienopyranones, which are further functionalized .

  • Cyclization : Methyl 2-mercaptoacetate reacts with 4-bromophenoxy-substituted intermediates in the presence of Cs₂CO₃, followed by hydrolysis to yield the carboxylic acid derivative .

  • Key Conditions : Use anhydrous solvents (THF, DMF), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄.

    • Data Table : Synthetic Routes Comparison
RouteStarting MaterialCatalyst/ReagentYield (%)Reference
Pd-mediated coupling3-iodothiophene-2-carboxylic acidPd(PPh₃)₄, CuI60–75
Cyclization4-bromophenoxy intermediatesCs₂CO₃, LiOH45–65

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirm C, H, N, S composition (e.g., ±0.3% deviation).
  • Spectral Data :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxyl groups (δ 170–175 ppm).
  • IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Melting Point : Reported as 293–294°C (decomposition may occur above 300°C) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound derivatives?

  • Methodological Answer :
  • Reagent Selection : Use Cs₂CO₃ over K₂CO₃ for cyclization due to higher solubility in polar aprotic solvents (e.g., DMF) .

  • Temperature Control : Maintain 80–100°C during coupling reactions to balance reaction rate and side-product formation .

  • Purification : Employ reverse-phase HPLC for polar derivatives or recrystallization from ethanol/water mixtures.

    • Case Study :
      Substituting chloroacetone with ω-bromoacetophenone in cyclization increased yield by 15% due to enhanced electrophilicity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Aryl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-4 to enhance binding to adhesion molecules (IC₅₀ < 1 µM) .

  • Carboxamide Derivatives : Replace the carboxylic acid with amides to improve membrane permeability (logP increase by 1.5 units) .

  • Biological Assays : Use ELISA or flow cytometry to quantify inhibition of E-selectin/ICAM-1 expression in endothelial cells .

    • Data Table : SAR of Selected Derivatives
Substituent PositionFunctional GroupIC₅₀ (µM)logPReference
C-4-NO₂0.82.1
C-2-CONH₂1.21.7

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., cell line specificity, serum concentration). For example, ICAM-1 inhibition varies between HUVEC and HeLa cells .
  • Metabolic Stability : Assess compound degradation in liver microsomes; unstable esters may yield false negatives in vitro .
  • Crystallography : Resolve binding modes using X-ray structures of target proteins (e.g., integrin αLβ2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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